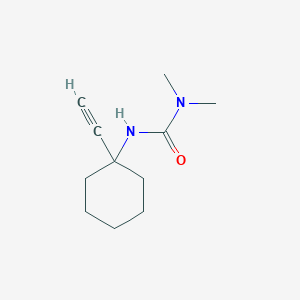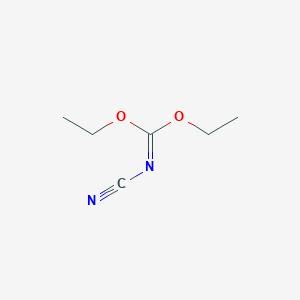
diethyl N-cyanocarbonimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl N-cyanocarbonimidate is an organic compound with the molecular formula C_7H_12N_2O_2 It is a derivative of cyanocarbonimidate, characterized by the presence of two ethyl groups attached to the nitrogen atom
Mechanism of Action
Target of Action
Diethyl N-cyanocarbonimidate, also known as Diethoxymethylidenecyanamide, is a chemical compound with the molecular formula C6H10N2O2 It’s known that similar compounds interact with various biological targets, such as enzymes and receptors, to exert their effects .
Mode of Action
It’s known that similar compounds, such as n-cyanocarbonimidates, can react with primary amines to form n-substituted carbamyl chlorides, n-substituted isocyanates, or n, n’-disubstituted ureas . These reactions can lead to various changes in the target molecules, potentially altering their function.
Biochemical Pathways
It’s known that similar compounds can participate in various biochemical reactions, leading to the formation of biologically active compounds . For instance, O-ethyl S-methyl N-cyanocarbonimidothioate, a related compound, reacts with hydroxylamine to form 5-amino-3-ethoxy-1,2,4-oxadiazole .
Result of Action
It’s known that similar compounds can lead to the formation of various biologically active compounds . For instance, O-ethyl S-methyl N-cyanocarbonimidothioate, a related compound, reacts with hydroxylamine to form 5-amino-3-ethoxy-1,2,4-oxadiazole .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other molecules can significantly influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
It has been found that related compounds, such as N-Cyanocarbonimidate, react with hydroxylamine to produce oxadiazole derivatives . This suggests that Diethyl N-cyanocarbonimidate may also interact with enzymes and proteins that mediate or catalyze similar reactions.
Molecular Mechanism
It is known that related compounds can undergo reactions to form oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl N-cyanocarbonimidate can be synthesized through the reaction of diethylamine with cyanogen chloride. The reaction typically occurs in an organic solvent such as dichloromethane at low temperatures to prevent decomposition. The general reaction is as follows:
C2H5NH2+ClCN→C2H5NHCN+HCl
The product, this compound, is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, the reaction parameters such as temperature, pressure, and solvent choice are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Diethyl N-cyanocarbonimidate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines to form substituted ureas.
Hydrolysis: Reacts with water to produce diethylamine and cyanic acid.
Cyclization: Forms heterocyclic compounds when reacted with appropriate reagents.
Common Reagents and Conditions
Amines: Used in nucleophilic substitution reactions to form urea derivatives.
Water: Used in hydrolysis reactions.
Hydroxylamine: Reacts to form oxadiazoles.
Major Products Formed
Substituted Ureas: Formed from nucleophilic substitution reactions.
Cyanic Acid: Formed from hydrolysis.
Oxadiazoles: Formed from reactions with hydroxylamine.
Scientific Research Applications
Diethyl N-cyanocarbonimidate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of heterocyclic compounds such as oxadiazoles and triazoles.
Pharmaceuticals: Potential use in the development of new drugs due to its reactivity and ability to form bioactive compounds.
Material Science: Used in the preparation of polymers and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- Diphenyl N-cyanocarbonimidate
- Dimethyl N-cyanocarbonimidate
- Ethyl N-cyanocarbamate
Uniqueness
Diethyl N-cyanocarbonimidate is unique due to its specific reactivity and the presence of two ethyl groups, which influence its chemical behavior and potential applications. Compared to similar compounds, it offers distinct advantages in terms of reactivity and the types of products formed.
Properties
IUPAC Name |
diethoxymethylidenecyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-3-9-6(8-5-7)10-4-2/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUGFCKFSMKNDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=NC#N)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
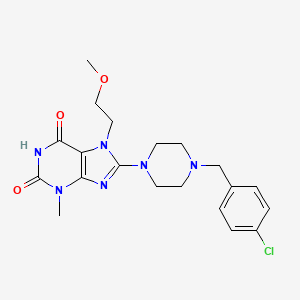

![3-[(3,4-dichlorophenyl)methyl]-1,6,7-trimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2913527.png)
![4-Hydroxy-4-methyl-3-(pyridin-2-ylmethyl)-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B2913530.png)

![ethyl N-{2-[2-(3,5-dimethylphenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B2913532.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2913534.png)
![(E)-3-((3-acetylphenyl)amino)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)acrylonitrile](/img/structure/B2913535.png)
![5-[(E)-2-[6-[Methyl(propan-2-yl)amino]pyridin-3-yl]ethenyl]pyrazine-2-carbonitrile](/img/structure/B2913537.png)
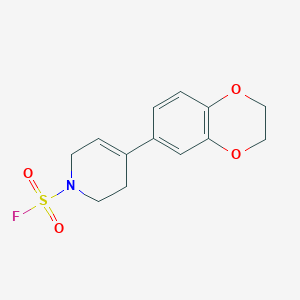
![2-Fluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-ylidene]acetic acid](/img/structure/B2913539.png)
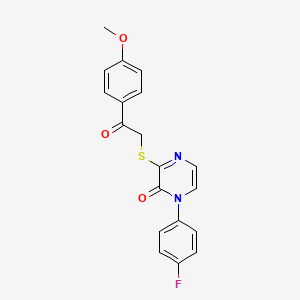
![N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2913545.png)
